5,6-trans-Bimatoprost

Negative Control Receptor Pharmacology Cell-Based Assays

5,6-trans-Bimatoprost is the pharmacologically inactive (E)-isomer of Bimatoprost—the trans configuration at the Δ5 double bond abolishes FP prostaglandin receptor agonism, unlike the active cis-isomer. This structural distinction makes it irreplaceable as a certified reference standard for HPLC quantification of the 5,6-trans impurity in Bimatoprost API and finished drug products, and as a definitive negative control in FP receptor pharmacological studies. Substituting Bimatoprost API, Latanoprost, or Travoprost would invalidate impurity assays and introduce confounding bioactivity. Essential for stability-indicating method development, QC release testing, ANDA/DMF submissions, and synthesis process optimization.

Molecular Formula C25H37NO4
Molecular Weight 415.6 g/mol
CAS No. 1163135-95-2
Cat. No. B601880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-trans-Bimatoprost
CAS1163135-95-2
Synonyms(5E)-BiMatoprost;  5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide;  (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenaMide
Molecular FormulaC25H37NO4
Molecular Weight415.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t20-,21+,22+,23-,24+/m0/s1
InChIKeyAQOKCDNYWBIDND-ABRBVVEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-trans-Bimatoprost (CAS 1163135-95-2): A Critical Reference Standard for Bimatoprost Quality Control and Experimental Validation


5,6-trans-Bimatoprost (CAS 1163135-95-2), also known as (5E)-Bimatoprost or 5,6-trans-AGN 192024, is a specific geometric isomer of the synthetic prostamide analog Bimatoprost . This compound is formally designated as a related substance or impurity in the context of Bimatoprost drug substance and product quality [1]. Its primary value proposition for scientific and industrial users lies not in its intrinsic pharmacological activity, but in its essential role as a highly characterized, pharmacologically inactive reference standard for analytical method development, quality control (QC) release testing, and as a negative control in biological experiments .

5,6-trans-Bimatoprost: Why Impurity and Isomer Standards Cannot Be Interchanged with Active Analogs


Generic substitution with the active pharmaceutical ingredient (API) Bimatoprost or other FP receptor agonists like Latanoprost and Travoprost is impossible for the specific application space of 5,6-trans-Bimatoprost . The cis (Z) configuration of the Δ5 double bond in Bimatoprost is essential for its bioactivity, conferring high-affinity binding to the FP prostaglandin receptor (Ki = 6.3 µM for the prodrug, and 83 nM for its active free acid metabolite) and functional agonism (EC50 = 694 nM) [1]. In contrast, the trans (E) configuration in 5,6-trans-Bimatoprost renders it pharmacologically inactive . This fundamental structural difference underpins its distinct use cases: the active cis-isomer is a therapeutic agent, while the trans-isomer is a critical tool for ensuring the purity, identity, and correct interpretation of experimental results involving Bimatoprost. Interchanging them would invalidate analytical assays designed to detect the 5,6-trans impurity and would introduce a confounding pharmacological signal in controlled experiments .

5,6-trans-Bimatoprost: Quantified Differentiation for Analytical and Experimental Control Applications


5,6-trans-Bimatoprost (CAS 1163135-95-2) as a Pharmacologically Inactive Negative Control

5,6-trans-Bimatoprost is the pharmacologically inactive trans-isomer of Bimatoprost. While Bimatoprost and its free acid metabolite act as potent FP receptor agonists, 5,6-trans-Bimatoprost lacks this activity. This is confirmed by its classification as a 'non-active isomer' by multiple commercial vendors, explicitly stating it 'can be used as an experimental control' . This contrasts directly with Bimatoprost, which exhibits an EC50 of 694 ± 293 nM at the cloned human FP receptor [1] and its free acid (17-phenyl trinor PGF2α) with a Ki of 83 nM at the FP receptor [2].

Negative Control Receptor Pharmacology Cell-Based Assays

5,6-trans-Bimatoprost (CAS 1163135-95-2) as a Defined Impurity Standard with Regulated Limits

5,6-trans-Bimatoprost is a known and regulated impurity in Bimatoprost drug substance. Regulatory and quality specifications for Bimatoprost API explicitly limit the content of this isomer. One typical specification states an impurity limit of 'N.M.T. 0.2 %' for 5,6-trans-Bimatoprost . Other manufacturer specifications set a limit of '≤0.50%' . This compares to tighter limits for other specific impurities, such as 'Bimatoprost free acid: ≤0.10%' or 'Any other single impurity: ≤0.10%' , highlighting its specific significance as a process-related impurity.

Pharmaceutical Analysis Quality Control Impurity Profiling

5,6-trans-Bimatoprost (CAS 1163135-95-2) Chromatographic Selectivity and Purification

The separation of the active cis-isomer (Bimatoprost) from the inactive trans-isomer (5,6-trans-Bimatoprost) is a critical step in the manufacturing process. Patents describe methods specifically aimed at removing the '5,6-trans isomer impurities' from crude Bimatoprost through column chromatography, achieving a final product with 'high-purity' [1]. This confirms that the trans-isomer is not only an analytical target but also a significant process-related impurity that must be removed to meet purity specifications. The availability of a pure 5,6-trans-Bimatoprost standard is essential for developing and validating these critical purification steps.

Process Chemistry Chromatography Isomer Separation

5,6-trans-Bimatoprost (CAS 1163135-95-2) as a Definitive Marker of Isomeric Identity

The definitive structural difference between 5,6-trans-Bimatoprost and Bimatoprost is the geometric isomerism at the C5-C6 double bond. The IUPAC name for 5,6-trans-Bimatoprost, (E)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide, explicitly designates the 'E' configuration for the Δ5 bond . This is in contrast to the 'Z' configuration in Bimatoprost. The SMILES string `O=C(NCC)CCC/C=C/C[C@@H]1[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C[C@@H]1O` encodes this specific trans (E) geometry . This precise structural identity is crucial for analytical methods like NMR, which can distinguish between the two isomers based on coupling constants and chemical shifts.

Structural Elucidation NMR Spectroscopy Mass Spectrometry

5,6-trans-Bimatoprost (CAS 1163135-95-2): Priority Application Scenarios Based on Quantified Differentiation


Analytical Reference Standard for Bimatoprost Quality Control (QC) and Stability Studies

This is the primary application for 5,6-trans-Bimatoprost. Analytical and QC laboratories in the pharmaceutical industry and contract research organizations (CROs) require a certified reference standard of this specific isomer to develop, validate, and routinely perform HPLC methods for quantifying the 5,6-trans impurity in Bimatoprost API and finished drug products. The defined acceptance criteria (e.g., ≤0.2% or ≤0.5%) make this standard essential for demonstrating compliance with regulatory specifications and for stability-indicating method development.

Negative Control in Bimatoprost Mechanism-of-Action and Cellular Pharmacology Studies

Researchers investigating the pharmacological effects of Bimatoprost and related prostamides use 5,6-trans-Bimatoprost as a critical negative control. Since it is the structurally closest analog that lacks FP receptor agonism , it helps confirm that observed biological effects (e.g., changes in cell morphology, gene expression of Cyr61/CTGF, or anti-adipogenic activity) are specifically due to the active cis-isomer and not an off-target effect of the molecular scaffold. This is vital for generating robust, interpretable data in peer-reviewed publications [1].

Process Analytical Technology (PAT) and Impurity Control Strategy Development

Process chemists and chemical engineers rely on 5,6-trans-Bimatoprost reference materials to develop and optimize the synthesis and purification of Bimatoprost. As a major process-related impurity [2], its measurement is key to evaluating the efficiency of isomer separation steps (e.g., column chromatography, crystallization). A pure standard allows for accurate mass balance, yield calculations, and the establishment of in-process control limits, directly impacting the robustness and cost-effectiveness of the manufacturing route.

Method Development for Forced Degradation and Photostability Studies

The cis-to-trans isomerization of prostaglandin analogs can be a potential degradation pathway under certain stress conditions, such as exposure to light. 5,6-trans-Bimatoprost serves as a marker to assess the extent of this specific degradation route in Bimatoprost drug product formulations. Analytical methods using this standard can quantify any increase in the trans-isomer content during forced degradation studies, thereby supporting the development of stable formulations and appropriate storage conditions.

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